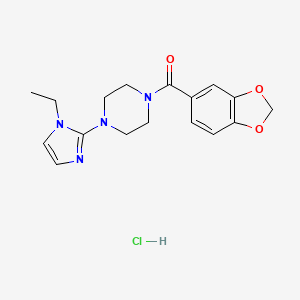
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a benzodioxole carbonyl group and an ethyl imidazole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzodioxole Carbonyl Intermediate: This step involves the reaction of a suitable precursor with reagents like phosgene or carbonyl chloride to introduce the carbonyl group.
Substitution on the Piperazine Ring: The piperazine ring is then reacted with the benzodioxole carbonyl intermediate under controlled conditions, often using a base such as triethylamine to facilitate the reaction.
Introduction of the Ethyl Imidazole Group: The final step involves the substitution of the piperazine ring with the ethyl imidazole group, which can be achieved using reagents like ethyl imidazole and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It could be used as a tool compound to study biological pathways and mechanisms, particularly those involving piperazine and imidazole derivatives.
Materials Science: The compound may be explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride would depend on its specific biological or chemical target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or cellular transport mechanisms.
類似化合物との比較
Similar Compounds
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperidine hydrochloride
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)morpholine hydrochloride
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the benzodioxole carbonyl group and the ethyl imidazole group on the piperazine ring may result in unique interactions with molecular targets, leading to specific pharmacological or material properties.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3.ClH/c1-2-19-6-5-18-17(19)21-9-7-20(8-10-21)16(22)13-3-4-14-15(11-13)24-12-23-14;/h3-6,11H,2,7-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKNNMAJLJHORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














